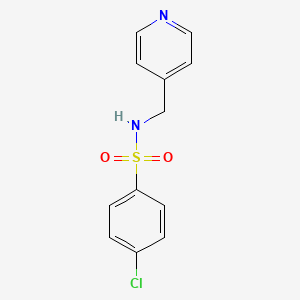

4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPAMJXKZALCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239092 | |

| Record name | 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126790-84-9 | |

| Record name | 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126790-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation of tumor cells, ultimately affecting their survival and proliferation .

Comparison with Similar Compounds

Key Observations :

- Quinoline derivatives (e.g., 4-chloro-N-(quinolin-8-yl)benzenesulfonamide) demonstrate enhanced antimicrobial activity due to the planar aromatic system, which facilitates DNA intercalation .

- Benzyl/naphthyl analogs show distinct spectral features, such as downfield-shifted NH stretches in IR (3201–3230 cm⁻¹) and characteristic splitting in NMR due to aromatic substituents .

- Heterocyclic substituents (e.g., triazine) improve metabolic stability and target selectivity in anticancer applications .

Substituent Effects on the Benzene Ring

The position and type of substituents on the benzene ring modulate electronic and steric properties:

Key Observations :

- Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity, improving binding to enzymes like carbonic anhydrase .

- Thioether substituents (e.g., 2-arylmethylthio) increase lipophilicity, enhancing membrane permeability in anticancer agents .

- Conformational flexibility : The C—SO₂—NH—C torsion angle varies with substituents (e.g., 77.8° in dichlorophenyl vs. -56.7° in 2,3-dichlorophenyl analogs), affecting molecular recognition .

Physical and Spectral Properties

Data from analogs provide insights into expected characteristics of the target compound:

Key Trends :

- Pyridine-containing analogs (e.g., 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide) are prioritized for drug delivery due to improved solubility and bioavailability .

- Chlorine at position 4 is critical for enzyme inhibition, as seen in carbonic anhydrase-targeting agents .

Biological Activity

4-Chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHClNOS

- Molecular Weight : 270.73 g/mol

The presence of the sulfonamide group contributes to its biological activity, particularly in antibacterial and anticancer applications.

-

Enzyme Inhibition :

- This compound has shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. This inhibition is linked to antiproliferative effects, suggesting its potential as a targeted cancer therapy agent.

- Additionally, it has moderate inhibitory activity against cysteine proteases, such as falcipain-2, which are crucial for the lifecycle of malaria parasites.

-

Antibacterial Activity :

- The compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell function through enzyme inhibition and interference with metabolic pathways.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains; inhibits growth through enzyme inhibition. |

| Anticancer | Induces apoptosis in cancer cell lines (e.g., HeLa, MCF-7) and inhibits tumor growth via CA IX inhibition. |

| Antimalarial | Moderate inhibitory effects on cysteine proteases involved in malaria parasite biology. |

Case Studies and Research Findings

-

Anticancer Studies :

- A study reported that modifications to the benzenesulfonamide framework can enhance cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism involved apoptosis induction and cell cycle arrest .

- Quantitative structure-activity relationship (QSAR) models were developed to identify key structural features that influence biological activity, highlighting the importance of specific substituents on the benzenesulfonamide core .

-

Antibacterial Studies :

- Research indicated that this compound demonstrated significant activity against bacterial strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial efficacy.

- Comparative studies with structurally similar compounds revealed that variations in substituents significantly affect antibacterial potency, emphasizing the role of the chloro group and pyridine moiety in enhancing activity.

Comparative Biological Activity of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Similar sulfonamide structure; different pyridine position | Antibacterial |

| 3-Amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | Contains an amino group; different biological activity | Anticancer |

| 4-Chloro-N-(pyridin-3-ylmethyl)aniline | Lacks the sulfonamide group; different reactivity profile | Limited antibacterial activity |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide?

Answer:

The compound is synthesized via nucleophilic substitution, typically by reacting 4-chlorobenzenesulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures (60–100°C) enhance reaction rates and yields (70–85%) .

Key Optimization Parameters:

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | DMF or NMP | Enhances solubility and reaction rate |

| Temperature | 80–100°C | Accelerates reaction kinetics |

| Base | Triethylamine | Neutralizes HCl, preventing side reactions |

Basic: How is structural characterization of this compound performed?

Answer:

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 4.3–4.6 ppm) .

- IR : Sulfonamide S=O stretches appear at 1150–1350 cm .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and pyridine groups) .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

Molecular docking (e.g., AutoDock Vina) and QSAR studies evaluate interactions with biological targets. For example:

- Docking : The pyridine moiety may bind to hydrophobic pockets in enzymes like carbonic anhydrase, while the sulfonamide group interacts with catalytic zinc ions .

- QSAR : Electronic parameters (e.g., Cl substituent’s Hammett σ value) correlate with inhibitory potency against bacterial dihydropteroate synthase .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer: Discrepancies arise from assay variability. Mitigation strategies include:

Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM carbonic anhydrase) and buffer conditions (pH 7.4) .

Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Computational Validation : Compare docking poses across protein conformations to identify false positives .

Basic: What are the key functional groups influencing reactivity?

Answer:

- Sulfonamide (-SONH-) : Participates in hydrogen bonding and enzyme inhibition. Hydrolyzes under acidic/basic conditions to yield sulfonic acids and amines .

- Chlorobenzene : Undergoes nucleophilic aromatic substitution (e.g., with amines at 120°C) .

- Pyridinylmethyl : Enhances solubility via hydrogen bonding and π-π stacking in protein binding .

Advanced: What strategies improve selectivity for target enzymes in sulfonamide-based inhibitors?

Answer:

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic enzyme pockets .

- Scaffold Hybridization : Combine with pyrimidine or triazole moieties to exploit secondary binding sites .

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .

Basic: How to assess compound stability under experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C).

- pH Stability Studies : Monitor degradation via HPLC in buffers (pH 2–12) over 24 hours .

- Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes .

Advanced: What in silico tools predict metabolic pathways and toxicity?

Answer:

- ADMET Prediction : SwissADME or ADMETLab estimate permeability (LogP ~2.5), CYP450 inhibition, and hepatotoxicity .

- Metabolite Identification : Use GLORYx to simulate phase I/II metabolism (e.g., hydroxylation at the pyridine ring) .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:

- LC-MS/MS : MRM transitions (e.g., m/z 323 → 184 for quantification) with a LOD of 0.1 ng/mL .

- UV-Vis Spectroscopy : Detect at λ = 265 nm (ε = 1.2 × 10 Mcm) in plasma .

Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Answer:

- Lipophilicity Optimization : Aim for LogD 2–3 (calculated via ChemAxon).

- P-glycoprotein Avoidance : Reduce molecular weight (<450 Da) and hydrogen bond count (<8) .

- In Vivo Imaging : Use PET tracers (e.g., C-labeled analogs) to monitor BBB uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.